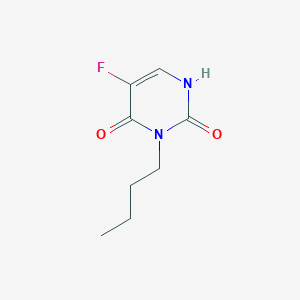
2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is characterized by the presence of a benzylsulfonyl group and a phenyl group attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiadiazole intermediate with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to form amino derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of certain microorganisms.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology: It may serve as a probe or inhibitor in biochemical studies involving sulfur-containing enzymes.
Industry: It can be used as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target sulfur-containing enzymes or proteins involved in microbial growth.
Pathways: It can interfere with the metabolic pathways of microorganisms, leading to their inhibition or death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Similar in structure but with a benzothiazole ring instead of a thiadiazole ring.
2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole: Contains a chlorobenzyl group instead of a phenyl group.
Uniqueness
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to its specific combination of a benzylsulfonyl group and a phenyl group attached to a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
113642-56-1 |
|---|---|
Formule moléculaire |
C15H12N2O2S2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-benzylsulfonyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H12N2O2S2/c18-21(19,11-12-7-3-1-4-8-12)15-17-16-14(20-15)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
KRYTYGKKYAPNJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)




![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)
